

NTRC 0066-0: A Technical Guide for Cancer Research Applications

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Compound of Interest

Compound Name: NTRC 0066-0

Cat. No.: B609676

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Introduction

NTRC 0066-0 is a potent and highly selective, orally bioavailable small molecule inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1). TTK is a crucial component of the spindle assembly checkpoint (SAC), a key cellular mechanism that ensures proper chromosome segregation during mitosis. In many cancer cells, particularly those with a high degree of chromosomal instability, the SAC is often over-reliant on TTK for survival. By inhibiting TTK, **NTRC 0066-0** disrupts this checkpoint, leading to severe chromosome missegregation and subsequent cell death, making it a promising therapeutic agent in oncology. This technical guide provides an in-depth overview of **NTRC 0066-0**, including its biochemical and cellular activity, in vivo efficacy, mechanism of action, and detailed experimental protocols.

Quantitative Data

Biochemical and Cellular Activity

NTRC 0066-0 demonstrates sub-nanomolar potency against the TTK enzyme and potent anti-proliferative activity across a diverse range of human cancer cell lines.

Parameter	Value	Reference
TTK Enzyme IC50	0.9 nM	[1][2]
Cellular IC50 Range (5-day incubation)	11 - 290 nM	[1][2]

Table 1: In Vitro Anti-proliferative Activity of **NTRC 0066-0** in Various Cancer Cell Lines (3-day assay).[3][4]

Cell Line	Cancer Type	IC50 (nM)
HCT 116	Colon Carcinoma	37
LoVo	Colorectal Adenocarcinoma	40
A-172	Glioblastoma	51
DoTc2 4520	Cervix Carcinoma	117
MG-63	Osteosarcoma	135
OVCAR-3	Ovary Adenocarcinoma	872

Kinase Selectivity

NTRC 0066-0 exhibits a high degree of selectivity for TTK over other kinases, including those involved in mitosis.

Kinase	IC50 (nM)	Selectivity vs. TTK	Reference
TTK	0.6	-	[5]
Aurora A	125	~208-fold	[5]
Aurora C	162	~270-fold	[5]
PLK1	155	~258-fold	[5]

In a panel of 276 kinases, **NTRC 0066-0** only inhibited TTK by more than 90% when tested at 100 nM.[\[6\]](#)

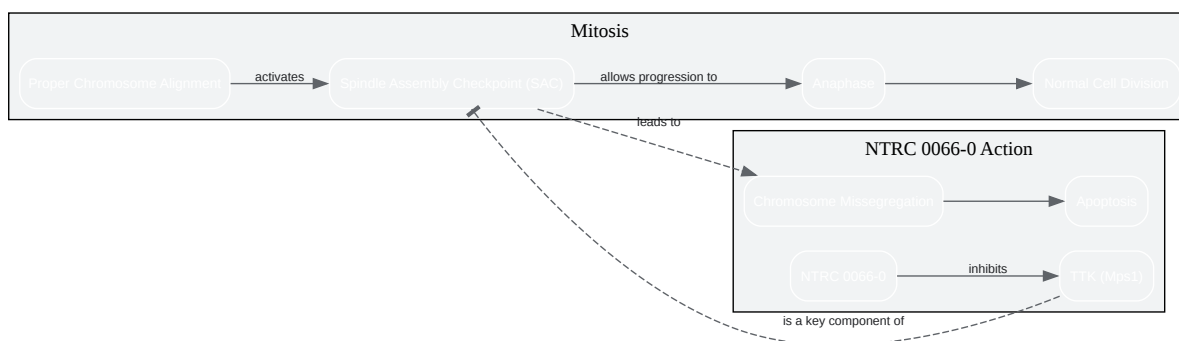
In Vivo Efficacy

NTRC 0066-0 has demonstrated significant anti-tumor activity as a single agent in mouse xenograft models.

Xenograft Model	Cancer Type	Dosing Regimen	Tumor Growth Inhibition	Reference
MDA-MB-231	Triple-Negative Breast Cancer	20 mg/kg, oral, every other day	70%	[7]
A427 (CTNNB1 mutant)	Lung Carcinoma	20 mg/kg, oral, every other day	90%	[7]

Mechanism of Action

NTRC 0066-0's primary mechanism of action is the inhibition of the spindle assembly checkpoint kinase TTK. This leads to a failure of the mitotic checkpoint, resulting in catastrophic chromosome missegregation and ultimately, apoptosis of the cancer cells.



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Caption: Mechanism of action of **NTRC 0066-0**.

Experimental Protocols

Cell Proliferation Assay

This protocol is a representative method for determining the IC₅₀ of **NTRC 0066-0** in cancer cell lines.

- Cell Seeding: Plate cancer cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
- Compound Preparation: Prepare a serial dilution of **NTRC 0066-0** in DMSO, and then further dilute in cell culture medium.
- Treatment: Add the diluted **NTRC 0066-0** to the cells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubation: Incubate the plates for 3 to 5 days at 37°C in a humidified atmosphere with 5% CO₂.^{[1][5]}
- Viability Assessment: Measure cell viability using a resazurin-based assay (e.g., PrestoBlue) or a similar method according to the manufacturer's instructions.
- Data Analysis: Calculate the IC₅₀ values by fitting the dose-response curves using non-linear regression analysis.

TTK Kinase Activity Assay

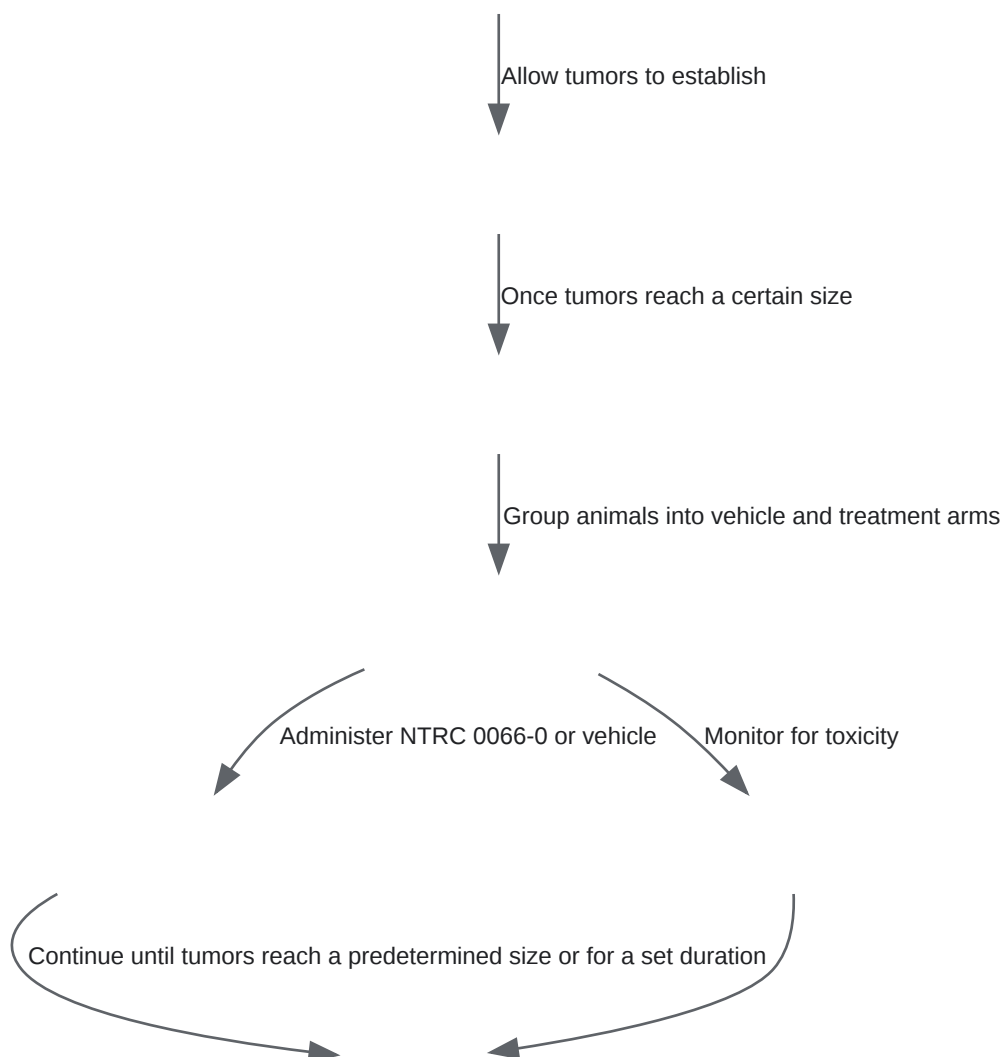
This protocol outlines a general procedure for measuring the enzymatic inhibition of TTK.

- Reagents: Recombinant full-length TTK enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP.
- Reaction Setup: In a 96-well plate, combine the TTK enzyme, the substrate, and varying concentrations of **NTRC 0066-0** in a kinase buffer.

- **Initiation:** Start the kinase reaction by adding a final concentration of ATP (e.g., at the K_m for ATP).
- **Incubation:** Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- **Detection:** Stop the reaction and quantify the phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo) or an antibody-based method (e.g., ELISA).
- **Data Analysis:** Determine the IC_{50} value by plotting the percentage of inhibition against the logarithm of the **NTRC 0066-0** concentration.

In Vivo Xenograft Study

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of **NTRC 0066-0** in a mouse model.



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Caption: Workflow for an in vivo xenograft study.

- Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude mice).
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

- Treatment Administration: Administer **NTRC 0066-0** orally at the specified dose and schedule (e.g., 20 mg/kg, every other day). The control group receives the vehicle.[7]
- Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly to assess efficacy and toxicity.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration.
- Data Analysis: Compare the tumor growth between the treated and control groups to determine the percentage of tumor growth inhibition.

Logical Relationships and Biomarkers

Recent studies have indicated a synthetic lethal interaction between TTK inhibition and mutations in the CTNNB1 gene, which encodes for β -catenin. Cancer cell lines with activating mutations in CTNNB1 show increased sensitivity to **NTRC 0066-0**. This suggests that mutant β -catenin could serve as a potential biomarker for patient selection in future clinical trials.



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Caption: Logical relationship between CTNNB1 mutation and **NTRC 0066-0** sensitivity.

Conclusion

NTRC 0066-0 is a promising, highly selective TTK inhibitor with potent anti-cancer activity in a variety of preclinical models. Its mechanism of action, centered on the disruption of the spindle assembly checkpoint, makes it particularly effective in chromosomally unstable tumors. The data presented in this technical guide, including its quantitative activity, selectivity, and in vivo efficacy, along with detailed experimental protocols, provide a solid foundation for further research and development of **NTRC 0066-0** as a targeted cancer therapeutic. The potential

use of CTNNB1 mutation as a predictive biomarker warrants further investigation to guide its clinical application.

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